molecular formula C13H11FOS B8076023 3-[(4-Fluorophenyl)methoxy]benzenethiol

3-[(4-Fluorophenyl)methoxy]benzenethiol

Cat. No.: B8076023
M. Wt: 234.29 g/mol
InChI Key: KDCHPMJGEMVWOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Fluorophenyl)methoxy]benzenethiol is a sulfur-containing aromatic compound characterized by a benzenethiol core substituted at the 3-position with a (4-fluorophenyl)methoxy group. The thiol (-SH) group confers nucleophilic and redox-active properties, while the fluorinated methoxy substituent enhances lipophilicity and electronic effects.

Properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FOS/c14-11-6-4-10(5-7-11)9-15-12-2-1-3-13(16)8-12/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCHPMJGEMVWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives include derivatives with variations in substituent positions, electronegativity, and functional groups. Key comparisons are summarized below:

Table 1: Structural and Functional Comparisons
Compound Name / ID Core Structure Key Substituents Biological Activity (IC₅₀) Synthesis Yield/Purity Key Findings
3-[(4-Fluorophenyl)methoxy]benzenethiol Benzenethiol -SH at C3; (4-fluorophenyl)methoxy at C3 N/A N/A Hypothesized enhanced bioactivity due to fluorine’s electronegativity
(E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (2j) Chalcone -Br (C4, Ring A); -F (C4, Ring B); α,β-unsaturated ketone IC₅₀ = 4.703 μM N/A Highest inhibitory activity in cluster 6; bromine/fluorine synergy
(4-Fluorophenyl) 4-methoxybenzothioate (3gh) Benzothioate ester -SCO₂-(4-fluorophenyl); -OCH₃ at C4 N/A 61% yield Thioester group may reduce nucleophilicity vs. free thiol
[[3-[(4-Fluorophenyl)methoxy]-4-methoxyphenyl]methylideneamino]thiourea Thiourea derivative -NHCSNH₂; additional -OCH₃ at C4 N/A >99% purity Methoxy increases steric bulk; thiourea may enhance metal binding
1,2-Bis(4-fluorophenyl)-1-hydroxy-2,3,8-trimethoxyacenaphthene Acenaphthene -OH, -OCH₃, and 4-fluorophenyl groups on fused ring system N/A N/A Intramolecular H-bonding stabilizes conformation; affects packing

Structure–Activity Relationships (SAR)

  • Electronegativity and Bioactivity : Evidence from chalcone derivatives (e.g., compound 2j) highlights that para-substituted electronegative groups (Br, F) enhance inhibitory potency (IC₅₀ = 4.7 μM) compared to methoxy or less electronegative substituents (IC₅₀ up to 70.8 μM) . This suggests that the fluorine in this compound may similarly improve target binding.
  • Thiol vs.
  • Steric and Conformational Effects : The additional methoxy group in the thiourea derivative may hinder molecular interactions compared to the simpler benzenethiol structure. Similarly, the acenaphthene derivative’s intramolecular hydrogen bonds (O–H⋯O) and dihedral angles (51.86–87.02°) suggest constrained conformational flexibility, which could limit bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.